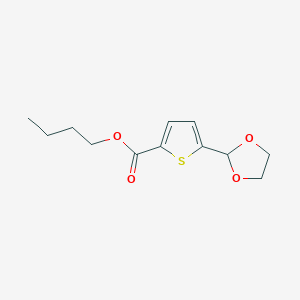

Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

描述

Molecular Architecture and Functional Group Analysis

The compound’s structure (C₁₂H₁₆O₄S) features a thiophene ring substituted at the 2-position with a butyl carboxylate ester and at the 5-position with a 1,3-dioxolane ring. The thiophene core contributes aromatic character through its conjugated π-system, while the dioxolane introduces a five-membered cyclic acetal that confers stereoelectronic effects. Key structural attributes include:

- Thiophene Ring : The sulfur atom in the heterocycle creates a dipole moment, polarizing adjacent carbon atoms and influencing reactivity. Bond lengths within the ring follow typical aromatic values, with C–S bonds measuring approximately 1.71 Å and C–C bonds averaging 1.38 Å.

- Butyl Ester Group : The butoxycarbonyl moiety (–COOCH₂CH₂CH₂CH₃) at position 2 introduces steric bulk and hydrophobicity. The ester’s carbonyl oxygen participates in resonance, reducing electrophilicity at the carbonyl carbon compared to carboxylic acids.

- Dioxolane Ring : The 1,3-dioxolane at position 5 adopts a puckered conformation, with oxygen atoms at positions 1 and 3 forming an acetal linkage. This group protects reactive carbonyl intermediates during synthesis and modulates solubility.

A comparative analysis of bond angles reveals slight distortions in the thiophene ring due to substituent effects. The dioxolane’s C–O–C angle (≈112°) aligns with typical ether geometries, while its exocyclic bond to the thiophene (C–C) measures 1.48 Å, indicating partial double-bond character from conjugation.

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Thiophene C–S | 1.71 | C–S–C: 92° |

| Thiophene C–C (aromatic) | 1.38 | C–C–C: 112° |

| Dioxolane C–O | 1.41 | C–O–C: 112° |

| Ester C=O | 1.21 | O=C–O: 124° |

IUPAC Nomenclature and Systematic Classification

The compound’s systematic name, butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate , derives from IUPAC rules for polyfunctional cyclic compounds:

- Parent Heterocycle : Thiophene is selected as the base structure due to its higher priority over dioxolane under seniority rules for heterocycles.

- Substituent Numbering : The carboxylate ester at position 2 and the dioxolane at position 5 are assigned the lowest possible locants.

- Functional Group Suffixes : The principal functional group (–COO–) is denoted as “carboxylate,” with the butyl ester described as a substituent.

- Dioxolane Description : The 1,3-dioxolan-2-yl group is treated as a prefix, indicating its attachment via the dioxolane’s 2-position.

This nomenclature distinguishes it from analogs like hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (C₁₄H₂₀O₄S) and tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (C₁₂H₁₆O₃S), where alkyl chain length or functional group substitution alters the naming hierarchy.

Comparative Structural Analysis with Related Thiophene-Dioxolane Hybrids

Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate belongs to a family of dioxolane-functionalized thiophenes with tailored physicochemical properties. Key comparisons include:

- Hexyl and Octyl Esters : Replacing the butyl group with longer alkyl chains (e.g., hexyl or octyl) increases lipophilicity, as evidenced by logP values rising from 2.1 (butyl) to 3.8 (octyl). These derivatives exhibit similar dioxolane-thiophene geometries but differ in melting points (–20°C for butyl vs. –5°C for hexyl).

- Ketone Analogues : In tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (C₁₂H₁₆O₃S), the ester group is replaced by a ketone, eliminating resonance stabilization and increasing electrophilicity at the carbonyl carbon. This structural shift reduces thermal stability, with decomposition temperatures dropping from 210°C (ester) to 185°C (ketone).

- Benzoyl Derivatives : 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene (C₁₄H₁₂O₃S) substitutes the ester with an aromatic ketone, enhancing π-π stacking interactions and shifting UV-Vis absorption maxima from 280 nm to 320 nm.

| Compound | R Group | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | –COO(CH₂)₃CH₃ | 2.1 | –20 |

| Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | –COO(CH₂)₅CH₃ | 3.2 | –5 |

| tert-Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | –COC(CH₃)₃ | 1.8 | –30 |

属性

IUPAC Name |

butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-2-3-6-14-11(13)9-4-5-10(17-9)12-15-7-8-16-12/h4-5,12H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHFEPFEKYVYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641886 | |

| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-14-0 | |

| Record name | Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate typically involves the esterification of 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or alkylated thiophene derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate exhibit promising anticancer properties. For instance, derivatives of thiophene have been evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that thiophene-based compounds could selectively target cancer cell lines while sparing normal cells, suggesting potential for therapeutic use in oncology .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research shows that the compound exhibits significant inhibitory effects against a range of bacterial strains. In vitro assays revealed that it can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Studies have explored the use of this compound in creating conductive polymers for applications in flexible electronics .

Coatings and Adhesives

The compound has potential applications in formulating advanced coatings and adhesives. Its chemical structure allows for good adhesion properties while providing resistance to environmental factors such as moisture and UV radiation. Research indicates that coatings developed with this compound demonstrate improved durability compared to traditional formulations .

Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including esterification and acylation processes. This versatility makes it valuable in synthetic organic chemistry .

Catalysis

The compound has been explored as a catalyst or co-catalyst in several organic reactions. Its ability to facilitate reactions under mild conditions has been documented, making it an attractive option for green chemistry applications where reducing environmental impact is crucial .

Case Studies

作用机制

The mechanism of action of Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The 1,3-dioxolane moiety can act as a protecting group for carbonyl compounds, influencing the compound’s reactivity and stability.

相似化合物的比较

Key Observations :

- Heterocycle Core : Thiophene-based derivatives exhibit higher aromaticity and electron delocalization than furan analogs like DFM, making them more suitable for electronic materials (e.g., conductive polymers) .

- Functional Groups : The ester group in the target compound allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas DFM’s hydroxyl group is prone to etherification side reactions .

生物活性

Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (CAS No. 898772-14-0) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiophene ring, which is known for its biological activity, combined with a dioxolane moiety that may enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research involving derivatives of dioxolane has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 2.38 | |

| Compound B | HCT116 | 1.54 | |

| Compound C | MCF-7 | 4.52 | |

| This compound | TBD | TBD | TBD |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer treatment.

The anticancer mechanisms of this compound may involve several pathways:

- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.

- Cell Cycle Arrest : Research indicates that these compounds can lead to cell cycle arrest at specific phases, preventing cancer cell division.

Case Studies

A notable study involved the synthesis and evaluation of various thiophene derivatives that included the dioxolane moiety. These derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity.

常见问题

Q. What are the primary synthetic routes for preparing Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate?

The compound can be synthesized via acetalization of a hydroxyl-containing precursor (e.g., a thiophene derivative with a hydroxyl group) using ethylene glycol or glycerol under acid catalysis. This reaction typically forms a five-membered 1,3-dioxolane ring. Side reactions such as etherification may occur if reaction conditions (e.g., temperature, catalyst strength) are not optimized. For example, HMF acetalization with ethylene glycol produces cyclic acetals but also yields ether byproducts due to competing reactions .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- NMR : The ¹H NMR spectrum should show signals for the butyl ester (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups), the thiophene ring protons (δ ~6.5–7.5 ppm), and the dioxolane acetal protons (δ ~4.8–5.2 ppm).

- IR : Peaks corresponding to ester carbonyl (C=O, ~1720 cm⁻¹) and acetal C-O-C (~1100–1250 cm⁻¹) confirm functional groups. X-ray crystallography (e.g., using SHELX programs for refinement) provides definitive structural confirmation, as demonstrated for related compounds with dioxolane and thiophene moieties .

Q. What are the stability considerations for the 1,3-dioxolane group under varying pH conditions?

The acetal group is stable under neutral and basic conditions but hydrolyzes in acidic environments (e.g., aqueous HCl) to regenerate the carbonyl group. This property is critical for designing reactions where the acetal acts as a protecting group. For instance, acetal hydrolysis in biomass-derived compounds is well-documented under acidic catalysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, the electron-withdrawing ester group on the thiophene ring may activate the α-position for electrophilic substitution. Quantum chemical tools like Gaussian or ORCA are commonly used for such analyses .

Q. What experimental strategies minimize etherification side products during acetal synthesis?

- Use aprotic solvents (e.g., 1,4-dioxane) to suppress nucleophilic attack by hydroxyl groups.

- Optimize catalyst loading (e.g., p-toluenesulfonic acid) and reaction time to favor acetal formation over etherification.

- Monitor reaction progress via TLC or GC-MS to terminate the reaction before byproduct formation dominates. These methods are adapted from HMF acetalization studies .

Q. How does X-ray crystallography resolve ambiguities in the stereochemistry of the dioxolane ring?

Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles, confirming the cis or trans configuration of the dioxolane ring. For example, a related crystal structure (C29H23F6NO2S) resolved using SHELXL showed precise spatial arrangements of acetal and thiophene groups . Data collection parameters (e.g., MoKα radiation, θ range) and refinement protocols (e.g., SHELX algorithms) are critical for accuracy .

Q. What analytical techniques differentiate between isomeric forms of the compound (e.g., cis vs. trans acetal)?

- HPLC with chiral columns can separate enantiomers.

- NOESY NMR detects spatial proximity between protons on the dioxolane ring and adjacent groups.

- Vibrational Circular Dichroism (VCD) identifies absolute configurations. These approaches are validated in studies on cyclic acetals derived from biomass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。